2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-methylacetamide

Description

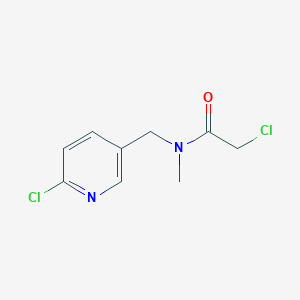

2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-methylacetamide (CAS: 1353977-92-0, MFCD21097321) is a chloro-substituted acetamide derivative with the molecular formula C₉H₁₀Cl₂N₂O and a molecular weight of 233.092 g/mol . Its structure features a pyridine ring substituted with a chlorine atom at the 6-position and a methylacetamide group at the 3-position, with an additional chlorine substituent on the acetamide backbone (Fig. 1). This compound is of interest in agrochemical and pharmaceutical research due to its structural similarity to neonicotinoid insecticides and other bioactive pyridine derivatives .

Properties

IUPAC Name |

2-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O/c1-13(9(14)4-10)6-7-2-3-8(11)12-5-7/h2-3,5H,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRYVLFGIVVTNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C(C=C1)Cl)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-methylacetamide typically involves the reaction of 6-chloropyridine-3-carbaldehyde with N-methylacetamide in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-methylacetamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry

In the field of organic chemistry, 2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-methylacetamide serves as a building block for synthesizing more complex organic molecules. Its ability to participate in nucleophilic substitution reactions due to the presence of the chlorine atom makes it valuable for creating derivatives with varied functional groups.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with amines, thiols, and alkoxides |

| Oxidation | Can form pyridine N-oxides under specific conditions |

| Reduction | Yields reduced amine derivatives |

The compound is under investigation for its biological activities , particularly its interactions with various biomolecules. Research indicates that it may exhibit:

- Enzyme Inhibition : Potentially inhibiting enzymes involved in metabolic pathways, which could lead to therapeutic effects.

- Receptor Binding : Interacting with receptors that play roles in neurotransmission and cellular signaling.

A study highlighted that compounds structurally similar to this compound demonstrated moderate antibacterial activity against gram-positive bacteria, suggesting potential applications in antimicrobial therapies .

Medicinal Chemistry

Ongoing research is exploring the compound's potential as a pharmaceutical intermediate or active ingredient. Its structural features may allow it to be developed into drugs targeting specific diseases, particularly those involving dysregulated enzyme activity or receptor signaling pathways.

Case Studies

- Antibacterial Evaluation

- Biotransformation Studies

Mechanism of Action

The mechanism of action of 2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-methylacetamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- Pyridine vs. Phenyl Core : The target compound’s pyridine ring enhances electron-deficient character compared to phenyl-based analogs like 2-chloro-N-(2-chloro-6-methylphenyl)acetamide, influencing receptor binding in pesticidal applications .

- In contrast, the 6-chloro substituent in the target compound improves lipophilicity, favoring membrane penetration in agrochemicals .

- Biological Activity : Metabolites such as N-((6-chloropyridin-3-yl)methyl)-N-ethylmethanediamine () highlight the pyridinylmethyl group’s role in degradation pathways, suggesting the target compound may exhibit environmental persistence compared to hydroxylated analogs .

Biological Activity

2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-methylacetamide is a synthetic compound that has garnered attention for its potential biological activities. Its structure, characterized by a chloro group and a chloropyridine moiety, suggests significant reactivity and interaction with various biological targets. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 215.64 g/mol. The presence of chlorine atoms contributes to its electrophilic nature, making it a candidate for nucleophilic substitution reactions which can lead to the formation of various derivatives.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with 6-chloropyridine and N-methylacetamide.

- Reaction Conditions : Common solvents include dichloromethane or ethanol, often in the presence of catalysts such as palladium or copper salts.

- Reaction Steps : The process generally involves nucleophilic substitution and acylation reactions.

Enzymatic Modulation

Preliminary studies indicate that this compound may modulate enzymatic pathways associated with various disease states, particularly cancer and infectious diseases. Its structural similarity to known pharmacological agents suggests potential applications in targeting specific receptors or enzymes involved in disease progression .

Antimicrobial Activity

Research has shown that compounds related to this compound exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, derivatives of similar compounds have demonstrated high activity against these microorganisms .

The mechanism through which this compound exerts its biological effects may involve:

- Target Interaction : The compound likely interacts with biological targets through hydrogen bonding and hydrophobic interactions due to its polar and non-polar regions.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, thus affecting cellular processes related to growth and replication.

Case Studies

Several case studies have investigated the biological activity of similar compounds:

- Antibacterial Efficacy Study :

-

Cancer Cell Line Study :

- Objective : To assess the cytotoxic effects on human cancer cell lines.

- Methodology : MTT assay was used to determine cell viability post-treatment with the compound.

- Results : Notable reductions in cell viability were observed at certain concentrations, indicating potential anti-cancer properties.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Molecular Formula | Antibacterial Activity | Cytotoxicity |

|---|---|---|---|

| 2-Chloro-N-methylacetamide | C5H7ClN2O | Moderate | Low |

| N-(6-Chloropyridin-3-yl)methyl-N-methylamine | C8H10ClN3 | High | Moderate |

| 2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-cyclopropylacetamide | C9H10ClN3O | Significant | High |

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-methylacetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of chloroacetamide derivatives typically involves multi-step reactions with careful control of temperature, solvent choice, and reaction time. For example, analogous compounds are synthesized via substitution reactions under alkaline conditions followed by reduction and condensation steps . Key optimizations include:

- Alkaline substitution : Use NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF) at 60–80°C for halogen displacement.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or iron powder in acidic media (HCl/EtOH) for nitro-to-amine conversion .

- Condensation : Activate cyanoacetic acid with carbodiimides (e.g., DCC) or use POCl₃ as a coupling agent .

Characterization via ¹H/¹³C NMR and HRMS is critical to confirm purity and structure .

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for this compound?

Methodological Answer: Contradictions in NMR data often arise from solvent effects, tautomerism, or impurities. For example, the N-methylacetamide group may exhibit variable δH values (2.8–3.2 ppm) depending on solvent polarity. To resolve discrepancies:

- Compare experimental data with computational predictions (e.g., DFT-based NMR simulations).

- Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly for pyridinyl and chlorinated moieties .

- Cross-validate with IR spectroscopy (C=O stretch ~1650–1700 cm⁻¹) and mass spectrometry (M+·Cl isotope pattern) .

Q. What are the primary structural features influencing the reactivity of this compound?

Methodological Answer: The molecule’s reactivity is governed by:

- Chloroacetamide moiety : Electrophilic α-carbon susceptible to nucleophilic attack (e.g., SN2 reactions with amines or thiols) .

- 6-Chloropyridinyl group : Directs electrophilic substitution (e.g., nitration) at the 4-position due to meta-directing effects of chlorine .

- N-Methyl group : Steric hindrance modulates reaction kinetics; use kinetic studies (e.g., variable-temperature NMR) to quantify steric effects .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for derivatization of this compound?

Methodological Answer:

- DFT calculations (B3LYP/6-31G*) can model transition states for SN2 reactions at the chloroacetamide site, predicting regioselectivity .

- Molecular docking (AutoDock Vina) identifies potential binding interactions with biological targets (e.g., enzymes) by analyzing π-π stacking between the pyridinyl ring and aromatic residues .

- MD simulations (GROMACS) assess stability in aqueous vs. lipid environments, guiding formulation for pharmacological studies .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies in bioactivity (e.g., IC₅₀ variability) may stem from assay conditions or impurity profiles. Mitigation strategies include:

- Dose-response standardization : Use Hill slope models to account for non-linear kinetics .

- Metabolite profiling (LC-MS/MS) to identify degradation products interfering with assays .

- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cell-based viability assays (MTT) .

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature?

Methodological Answer:

- Forced degradation studies :

- Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH at 40°C for 24h; monitor via HPLC for decomposition peaks .

- Thermal stress : Heat at 80°C in solid state and solution (DMSO/PBS); analyze by TGA-DSC for phase transitions .

- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.